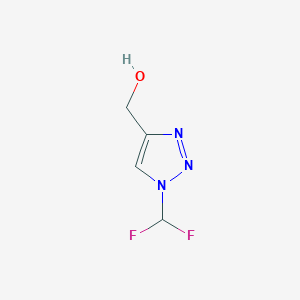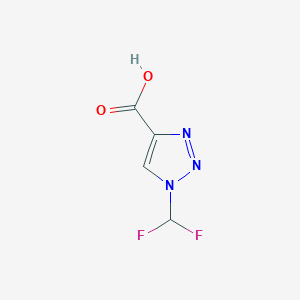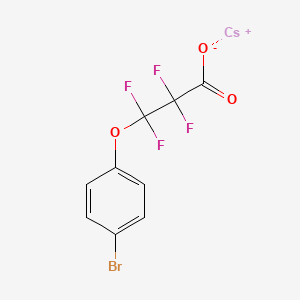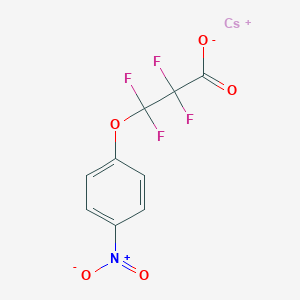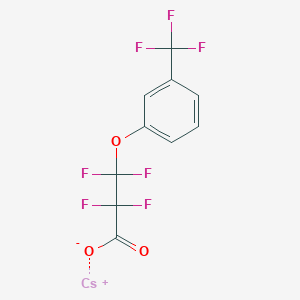
3-Trifluoromethylphenoxytetrafluoropropionic Cs salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethylphenoxytetrafluoropropionic Cs salt is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as high thermal stability and resistance to degradation
Preparation Methods
The synthesis of 3-Trifluoromethylphenoxytetrafluoropropionic Cs salt typically involves the reaction of cesium salts with 2,2,3,3-tetrafluoro-3-[3-(trifluoromethyl)phenoxy]propanoic acid. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Trifluoromethylphenoxytetrafluoropropionic Cs salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Trifluoromethylphenoxytetrafluoropropionic Cs salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism by which 3-Trifluoromethylphenoxytetrafluoropropionic Cs salt exerts its effects involves interactions with molecular targets and pathways. For example, its immunomodulatory effects are thought to be mediated through interactions with T and B lymphocytes, affecting their proliferation and function . The compound may also interact with other cellular pathways, leading to changes in gene expression and protein activity.
Comparison with Similar Compounds
3-Trifluoromethylphenoxytetrafluoropropionic Cs salt can be compared with other fluorinated compounds such as:
Perfluorooctanoic acid (PFOA): Unlike PFOA, which has been phased out due to environmental and health concerns, this compound is designed to be less persistent and toxic.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: This compound is another fluorinated alternative to PFOA, with similar applications but different chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
cesium;2,2,3,3-tetrafluoro-3-[3-(trifluoromethyl)phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O3.Cs/c11-8(12,7(18)19)10(16,17)20-6-3-1-2-5(4-6)9(13,14)15;/h1-4H,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJHKGCIEPNMAJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(=O)[O-])(F)F)(F)F)C(F)(F)F.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4CsF7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


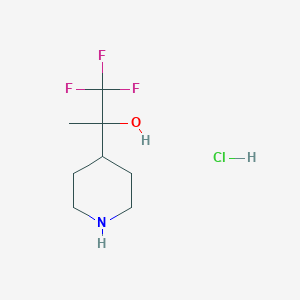
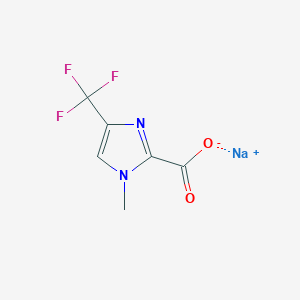
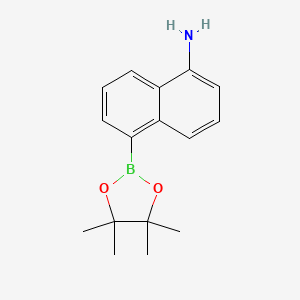
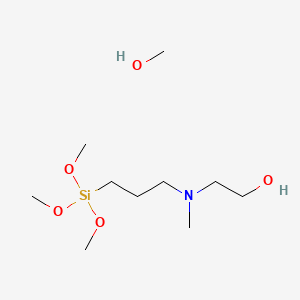
![2-[3-[Methyl-bis(trimethylsilyloxy)silyl]propylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8087201.png)
![3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)](/img/structure/B8087211.png)
